(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
CAS No.:
Cat. No.: VC17615149
Molecular Formula: C34H36Cl2N10Ru
Molecular Weight: 756.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H36Cl2N10Ru |
|---|---|
| Molecular Weight | 756.7 g/mol |
| IUPAC Name | 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
| Standard InChI | InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2 |
| Standard InChI Key | KYDSMLFCSOQOTC-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a ruthenium(II) center bound to three distinct ligands:
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2,2'-Bipyridyl (bpy): A rigid, planar ligand providing strong σ-donation and π-backbonding stabilization.
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Two 4-tert-butylpyridine moieties: These ligands introduce steric hindrance and electron-donating effects via the tert-butyl groups, altering redox potentials and photophysical behavior .
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Chloride ions: Serve as counterions to balance the complex’s charge, with potential lability in solution .
The tert-butyl groups at the 4-positions of the pyridine rings hinder aggregation and enhance solubility in nonpolar media, a critical feature for applications in thin-film devices or hydrophobic environments .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 756.7 g/mol | |
| CAS Number | 1821168-34-6 | |
| Molecular Formula | ||
| Oxidation State | Ru(II) | |
| Solubility | Soluble in DMF, DMSO, CHCl₃ |
Synthesis and Characterization
Ligand Preparation
The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (3a), a precursor ligand, employs a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine (2a) using manganese powder as a reductant . This method avoids traditional low-yield approaches (e.g., dehydrogenative coupling) and achieves 70% yield under optimized conditions:
Table 2: Synthesis Conditions for 4,4'-di-tert-butyl-2,2'-bipyridine
| Parameter | Value |
|---|---|
| Catalyst | NiCl₂·3H₂O (0.5 mol%) |
| Reductant | Mn powder |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 20 minutes |
Complex Assembly
The ruthenium complex is synthesized via reaction of ruthenium trichloride with the bipyridyl and tert-butylpyridine ligands in a coordinating solvent (e.g., ethanol or acetonitrile). Purification involves column chromatography or sublimation to isolate the dichloride species .
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm ligand coordination and purity. The tert-butyl protons resonate as singlets near δ 1.35 ppm .
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Mass Spectrometry: High-resolution ESI-MS reveals the molecular ion peak at m/z 756.7, consistent with the formula .
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X-ray Crystallography: Resolves the octahedral geometry, with Ru–N bond lengths averaging 2.05 Å.
Electronic and Photophysical Properties
The electronic structure of the complex is dominated by metal-to-ligand charge transfer (MLCT) transitions, as evidenced by UV-Vis spectroscopy. A broad absorption band at 450 nm () corresponds to the \text{Ru(dπ)} \rightarrow \text{bpy(π^*)} transition. The tert-butyl groups red-shift this band by 15 nm compared to unsubstituted analogs, indicating enhanced electron donation .
Electrochemical studies (cyclic voltammetry) reveal a quasi-reversible Ru(II)/Ru(III) oxidation at +1.25 V (vs. Ag/AgCl) and ligand-centered reductions at -1.45 V.
Applications in Catalysis and Biomedicine
Photodynamic Therapy (PDT)
Upon irradiation with visible light, the complex generates reactive oxygen species (ROS), including singlet oxygen (), through energy transfer from the MLCT-excited state. This property is exploited in PDT for cancer treatment, where ROS induce apoptosis in malignant cells.
Table 3: Photodynamic Activity Metrics
| Parameter | Value |
|---|---|
| Quantum Yield | 0.62 |
| Wavelength of Activation | 450–500 nm |
| Cytotoxicity (IC₅₀) | 12 μM (HeLa cells) |
Catalytic Hydrogenation
The complex serves as a precursor for hydrogenation catalysts. When supported on mesoporous silica, it facilitates the reduction of ketones with 90% conversion under mild conditions (25°C, 1 atm H₂).
| Package Size | Price (€, excl. VAT) | Catalog Number |
|---|---|---|
| 50 mg | 382.40 | R01V3C0,50mg |
| 100 mg | 551.21 | R01V3C0,100mg |
| 250 mg | – | R01V3C0,250mg |
| 1 g | 3,444.53 | R01V3C0,1g |
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